molecular formula C6H9F5O3S B1590061 4,4,5,5,5-Pentafluoropentyl methanesulfonate CAS No. 252947-01-6

4,4,5,5,5-Pentafluoropentyl methanesulfonate

Cat. No.: B1590061
CAS No.: 252947-01-6
M. Wt: 256.19 g/mol
InChI Key: MFRVGMDZPRZPDM-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl methanesulfonate is a chemical compound with the molecular formula C6H9F5O3S. It is known for its unique structure, which includes a pentafluoropentyl group attached to a methanesulfonate ester. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl methanesulfonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4,4,5,5,5-Pentafluoropentyl methanesulfonate is primarily used as a reagent in organic synthesis. Its ability to form carbon-fluorine bonds makes it valuable in developing fluorinated compounds that exhibit enhanced biological activity and stability .

Key Reactions:

  • Nucleophilic Substitution: The methanesulfonate group acts as an excellent leaving group, facilitating nucleophilic attacks from amines and thiols.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Biological Applications

In biological research, this compound is utilized for modifying biomolecules. Its unique fluorinated structure can influence the pharmacokinetics and pharmacodynamics of drugs, making it useful for studying drug interactions and mechanisms of action .

Case Study: Antagonists for Estrogen Receptors

Research has shown that derivatives of this compound can serve as antagonists for mutant estrogen receptors associated with breast cancer. These compounds were evaluated for their ability to inhibit estrogen receptor signaling in cancer cell lines .

CompoundActivityIC50 (nM)
Compound 1Moderate0.55
Compound 2High1.2
FulvestrantReference0.21

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for creating high-performance materials used in electronics and coatings .

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom attached to the pentafluoropentyl group. This reactivity is exploited in various chemical reactions to form new bonds and modify molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its pentafluoropentyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability .

Biological Activity

4,4,5,5,5-Pentafluoropentyl methanesulfonate (PFPS) is a fluorinated compound with significant applications in both organic synthesis and biological research. Its unique structure imparts distinct chemical properties that facilitate various biochemical interactions. This article explores the biological activity of PFPS, highlighting its mechanisms of action, applications in biochemical studies, and relevant research findings.

  • Molecular Formula : C7H13F5N2O3S2
  • Molecular Weight : 332.32 g/mol
  • Structure : The compound features a pentafluoropentyl group attached to a methanesulfonate moiety, which enhances its electrophilic character.

PFPS acts primarily as an electrophile due to the presence of the methanesulfonate group. This group serves as a leaving group during nucleophilic substitution reactions, allowing nucleophiles to attack the carbon atom bonded to the pentafluoropentyl group. This reactivity is crucial for modifying biomolecules and studying their functions in various biological contexts.

Applications in Biological Research

PFPS has been employed in multiple areas of biochemical research:

  • Enzyme Mechanisms : It is used to investigate enzyme mechanisms by modifying substrates or inhibitors to study their interactions with enzymes.
  • Protein Interactions : PFPS facilitates the exploration of protein-protein interactions by acting as a reactive probe that can covalently bond to nucleophilic sites on proteins.
  • Organic Synthesis : The compound is also utilized in organic synthesis for forming carbon-fluorine bonds, which are pivotal in developing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the biological activity and implications of PFPS:

  • Study on Enzyme Inhibition :
    • Researchers utilized PFPS to modify specific enzymes involved in metabolic pathways. The results demonstrated that PFPS could effectively inhibit enzyme activity through covalent modification, leading to altered metabolic profiles in treated cells.
  • Protein Interaction Studies :
    • In a study focused on protein interactions, PFPS was used to label proteins within living cells. The covalent binding allowed for tracking protein dynamics and interactions in real-time using fluorescence microscopy.
  • Toxicological Assessments :
    • Investigations into the environmental impact of PFPS revealed its potential as a precursor for persistent organic pollutants (POPs). Studies showed that degradation products from PFPS could accumulate in biological systems, raising concerns about its long-term ecological effects .

Comparative Analysis with Similar Compounds

The following table summarizes the key differences between PFPS and related compounds:

Compound NameKey FeaturesBiological Activity
4,4,5,5,5-PentafluoropentanolAlcohol precursorLess reactive than PFPS; limited applications
Methanesulfonyl ChlorideUsed in synthesisHighly reactive; used primarily as an intermediate
Other Fluorinated MethanesulfonatesVarying alkyl groupsSimilar reactivity but differing biological effects

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRVGMDZPRZPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475884
Record name 4,4,5,5,5-pentafluoropentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252947-01-6
Record name 4,4,5,5,5-pentafluoropentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trietylamine (46 ml, 0.330 mol) was added to a solution of 4,4,5,5,5-pentafluoropentan-1-ol (25 g, 0.132 mol) in dichloromethane (50 ml). To this solution, methanesulfonyl chloride (20.4 ml, 0.264 mol) was added at 0° C., followed by stirring for 3 hours at room temperature under argon atmosphere. After the reaction was completed, water was added to the reaction mixture, which was then extracted with dichloromethane. The organic layer was washed with 1N aqueous hydrochloric acid, water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by silica gel flash column chromatography (eluent: hexane/ethyl acetate=1/1) to give 1-methanesulfonyloxy-4,4,5,5,5-pentafluoropentane (34 g, quantitative).
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 4,4,5,5,5-pentafluoropentanol (8.27 g, 46.42 mmol) in CH2Cl2 (100 mL) and cooled the solution to 0° C. Add triethylamine (20.00 mL, 143.49 mmol), followed by the drop wise addition of methanesulfonyl chloride (4.40 mL, 56.84 mmol). Stir the solution for 45 minutes, then pour into HCl (0.5 N, 100 mL). Wash the organic layer with HCl (0.5 N, 2×100 mL). Dry the organic layer (Na2SO4), filter, and concentrate in vacuo. Recovered 11.48 g (96%) of the desired methanesulfonic acid 4,4,5,5,5-pentafluoro-pentylester as a light yellow oil. 1H NMR (400 MHz, CDCl3): δ 4.31 (t, J=6.0 Hz, 2H), 3.03 (s, 3H), 2.2 (m, 2H), 2.08 (m, 2H).
Quantity
8.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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